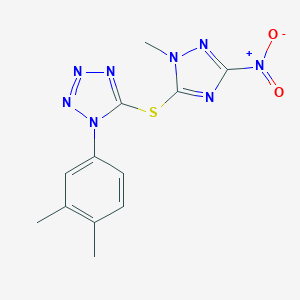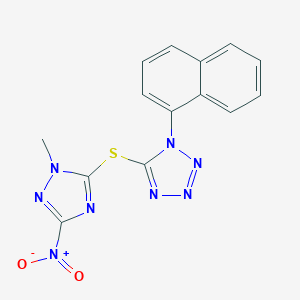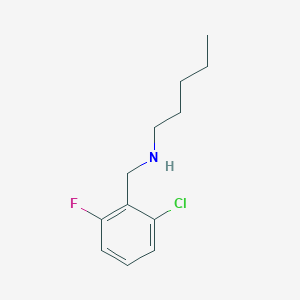![molecular formula C21H17N5O3S B471013 Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate CAS No. 634168-75-5](/img/structure/B471013.png)
Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate is a complex organic compound that features a tetrazole ring, a naphthyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of primary amines with orthoesters and azides under acidic conditions.
Attachment of the Naphthyl Group: The naphthyl group is introduced via a nucleophilic substitution reaction.
Formation of the Sulfanylacetyl Intermediate: This involves the reaction of the tetrazole derivative with a suitable thiol compound.
Coupling with Benzoate Ester: The final step involves the esterification of the intermediate with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions that favor electrophilic or nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing bioavailability and reducing side effects.
Materials Science: The compound’s unique structure can be exploited in the design of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form non-covalent interactions with biological molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
Pathways Involved: These interactions can modulate various biological pathways, potentially leading to therapeutic effects in conditions like hypertension, cancer, and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 1-methyl-5-aminotetrazole and other tetrazole-based drugs share structural similarities and biological activities.
Naphthyl Derivatives: Compounds containing naphthyl groups, such as naphthalene-based drugs, also exhibit similar properties and applications.
Uniqueness
Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate is unique due to its combination of a tetrazole ring, a naphthyl group, and a benzoate ester, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
CAS No. |
634168-75-5 |
|---|---|
Molecular Formula |
C21H17N5O3S |
Molecular Weight |
419.5g/mol |
IUPAC Name |
methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H17N5O3S/c1-29-20(28)16-10-4-5-11-17(16)22-19(27)13-30-21-23-24-25-26(21)18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3,(H,22,27) |
InChI Key |
GBAYBGYXICJFDX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B470948.png)
![N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B470949.png)
![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B470955.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B470965.png)
![N-(4-{[(4-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B470968.png)
![N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]acetamide](/img/structure/B470982.png)
![N-(2,6-dichlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B470990.png)

![3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid](/img/structure/B470992.png)

![4-[[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid](/img/structure/B471000.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B471011.png)
AMINE](/img/structure/B471046.png)

